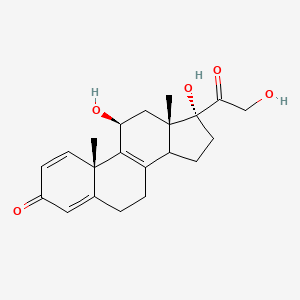
(11beta)-11,17,21-Trihydroxy-pregna-1,4,8-triene-3,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(11beta)-11,17,21-Trihydroxy-pregna-1,4,8-triene-3,20-dione is a synthetic steroid compound. It is structurally related to naturally occurring corticosteroids and is known for its potent anti-inflammatory and immunosuppressive properties. This compound is often studied for its potential therapeutic applications in various medical conditions, including autoimmune diseases and inflammatory disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (11beta)-11,17,21-Trihydroxy-pregna-1,4,8-triene-3,20-dione typically involves multiple steps, starting from a suitable steroid precursor. The process includes selective hydroxylation at specific positions on the steroid backbone, followed by oxidation and other functional group modifications. Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents such as sodium borohydride.
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. The process is optimized for high yield and purity, utilizing advanced purification methods such as high-performance liquid chromatography (HPLC) to isolate the desired product from reaction mixtures .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to hydroxyl groups, altering the compound’s biological activity.
Substitution: Various substitution reactions can introduce different functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
(11beta)-11,17,21-Trihydroxy-pregna-1,4,8-triene-3,20-dione has a wide range of scientific research applications:
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Explored for its potential in treating autoimmune diseases, inflammatory disorders, and certain cancers.
Mechanism of Action
The compound exerts its effects primarily through interaction with glucocorticoid receptors. Upon binding to these receptors, it modulates the transcription of target genes involved in inflammatory and immune responses. This leads to the suppression of pro-inflammatory cytokines and the inhibition of immune cell proliferation. The molecular pathways involved include the inhibition of nuclear factor-kappa B (NF-κB) and the activation of anti-inflammatory genes .
Comparison with Similar Compounds
Hydrocortisone: A naturally occurring corticosteroid with similar anti-inflammatory properties.
Prednisone: A synthetic corticosteroid used to treat a variety of inflammatory conditions.
Dexamethasone: A potent synthetic corticosteroid with a longer duration of action compared to hydrocortisone.
Uniqueness: (11beta)-11,17,21-Trihydroxy-pregna-1,4,8-triene-3,20-dione is unique due to its specific structural modifications, which enhance its potency and selectivity for glucocorticoid receptors. This makes it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C21H26O5 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(10S,11S,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,15-16,22,24,26H,3-4,6,8,10-11H2,1-2H3/t15?,16-,19-,20-,21-/m0/s1 |
InChI Key |
FCNKNQPEOFYNPP-MROOVQBNSA-N |
Isomeric SMILES |
C[C@]12C[C@@H](C3=C(C1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@@]43C)O |
Canonical SMILES |
CC12CC(C3=C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC43C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


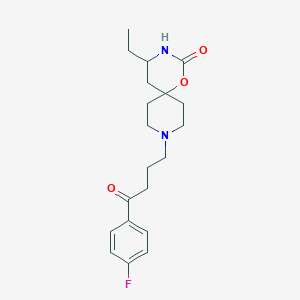
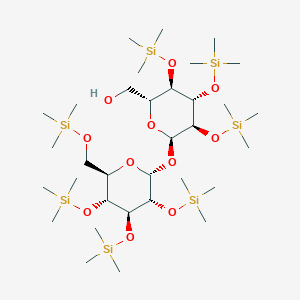

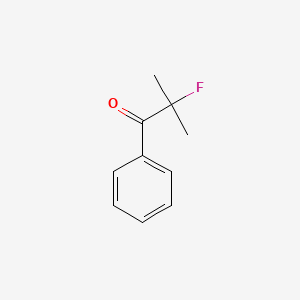
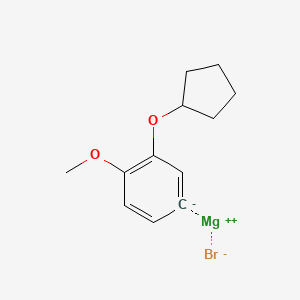
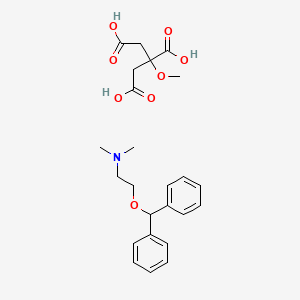
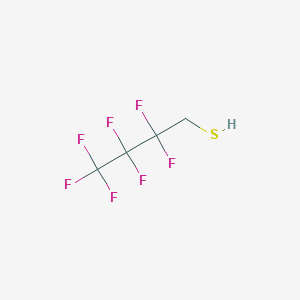
![1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane](/img/structure/B13415299.png)


![(4R)-4-[(3R,5S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13415319.png)
![1-Fluoro-2-[(S)-methanesulfinyl]benzene](/img/structure/B13415321.png)


